2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced through a reaction between the thiadiazole derivative and a suitable pyrrolidinone precursor, often under reflux conditions.
Ethylation and Benzamidation: The final steps involve the ethylation of the compound to introduce the ethoxy group and the amidation with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets in various biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-ethoxy-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H24N4O3S/c1-3-15-9-5-7-11-18(15)27-14-16(13-20(27)28)22-25-26-23(31-22)24-21(29)17-10-6-8-12-19(17)30-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,24,26,29) |
InChI Key |
JSHZUPRSXNGOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4OCC |
Origin of Product |
United States |
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